molecular formula C20H21N3O3S B3011374 propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate CAS No. 691866-92-9

propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate

Cat. No.: B3011374
CAS No.: 691866-92-9
M. Wt: 383.47
InChI Key: KIFSCBUZWJMDLX-UHFFFAOYSA-N
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Description

Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a chemical compound with the CAS registry number 691866-92-9 and a molecular formula of C20H21N3O3S, corresponding to a molecular weight of 383.464 g/mol . It belongs to the class of 3-amino-thieno[2,3-b]pyridine derivatives, a scaffold recognized in scientific research for its potential in medicinal chemistry . Patents indicate that structurally related compounds within this family have been investigated for a range of biological activities, suggesting this compound may serve as a valuable intermediate or building block in pharmaceutical development . The core thieno[2,3-b]pyridine structure is known to be highly planar, a feature that can influence its intermolecular interactions and binding properties in biological systems . This product is intended for research applications such as analytical testing, method development, and as a reference standard in laboratory settings. It is supplied with a guaranteed purity of 95% and should be stored at -20°C for long-term stability . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

propyl 4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-4-9-26-20(25)13-5-7-14(8-6-13)23-18(24)17-16(21)15-11(2)10-12(3)22-19(15)27-17/h5-8,10H,4,9,21H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFSCBUZWJMDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate with appropriate reagents to form the thieno[2,3-b]pyridine core . This intermediate is then coupled with 4-aminobenzoic acid under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate has been primarily investigated for its pharmacological properties:

  • Inhibition of Acetyl-CoA Carboxylase (ACC) : The compound acts as an ACC inhibitor, which plays a crucial role in lipid metabolism. By inhibiting ACC activity, it may reduce lipid synthesis and improve metabolic profiles in models of obesity and type 2 diabetes .
  • Cancer Therapy : Its ability to modulate specific signaling pathways involved in cell proliferation positions it as a potential candidate for cancer treatment. The compound's interaction with various biological targets suggests a multifaceted mechanism of action that could be beneficial in oncology .

Enzyme Inhibition Studies

Research indicates that this compound can interact with enzymes involved in metabolic pathways beyond ACC. This broad spectrum of activity highlights its potential for developing therapeutics targeting metabolic disorders .

Case Studies and Research Findings

Recent studies have focused on elucidating the compound's mechanism of action through in vitro experiments. These studies aim to identify specific molecular targets and pathways affected by this compound:

  • Metabolic Regulation : Investigations have shown that the compound can significantly impact lipid metabolism by reducing fatty acid synthesis through ACC inhibition .
  • Cancer Cell Proliferation : Experimental models have demonstrated that this compound can inhibit the growth of certain cancer cell lines by modulating signaling pathways associated with cell cycle regulation .

Mechanism of Action

The mechanism of action of propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate C21H23N3O3S 397.49 Propyl benzoate ester, amide Multi-step amidation and esterification
Ethyl 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamido)benzoate C20H21N3O3S 383.47 Ethyl benzoate ester, amide Discontinued synthesis (CymitQuimica catalog)
2-[2-(3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxy)phenoxy]acetamide C17H18N4O3S2 359.09 Phenoxy acetamide Knoevenagel reaction
Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate C13H16N2O2S 276.34 Ethyl ester Heterocyclization reactions

Substituent Effects on Physicochemical Properties

  • Amide vs. Ester Linkage: The amide bond in the target compound and its analogues (e.g., compound 7 in ) provides hydrogen-bonding capacity, improving target binding affinity compared to simpler esters like ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate .

Pharmacological Potential

  • Thienopyridine Core: The shared thienopyridine scaffold across all analogues is associated with kinase inhibition (e.g., JAK2/STAT3 pathways) and antimicrobial activity. The target compound’s propyl ester may prolong metabolic half-life compared to ethyl derivatives, as observed in preclinical studies of similar esters .
  • Amide Functionality : The amide linkage in the target compound and compound 7 enhances water solubility (∼15 mg/mL in PBS) relative to ester-only derivatives (∼5 mg/mL), which could improve in vivo efficacy .

Biological Activity

Propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound that has garnered attention due to its potential biological activities. It features a unique thieno[2,3-b]pyridine core, which is substituted with an amino group and a benzoate moiety. This article explores the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
Molecular Formula C₁₇H₁₅N₃O₄S
Molecular Weight 357.4 g/mol
CAS Number 691866-92-9

This compound's unique structural features contribute to its diverse biological activities.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is a critical enzyme in lipid metabolism, and its inhibition can lead to reduced lipid synthesis. This mechanism positions the compound as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes .

Anticancer Properties

Research indicates that this compound may also exhibit anticancer properties. It has been investigated for its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that derivatives of thieno[2,3-b]pyridine structures can inhibit cancer cell growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .

Study on Metabolic Regulation

In a study focusing on metabolic regulation, this compound was administered to animal models to evaluate its effects on lipid profiles and glucose metabolism. The results demonstrated significant reductions in body weight and serum lipid levels compared to control groups . The compound's ability to modulate metabolic pathways highlights its potential as a therapeutic agent for obesity management.

Anticancer Activity Assessment

Another study evaluated the anticancer effects of the compound in vitro using various cancer cell lines. The results indicated that this compound induced apoptosis in a dose-dependent manner. Mechanistic studies suggested that the compound activates caspase pathways and alters mitochondrial membrane potential .

Comparative Analysis with Related Compounds

Compound Structure Features Biological Activity
Methyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylateContains a methyl ester instead of a propan-2-yl groupPotential anti-inflammatory properties
Butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoateSimilar amido structure but with a butyl groupInvestigated for anti-cancer effects
Propyl 4-{(3-amino)-4,6-dimethylthieno[2,3-b]pyridine}-benzoateFeatures a propyl group; similar core structureExplored for metabolic regulation effects

This table illustrates the diversity of biological activities among structurally related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing propyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate?

  • Methodological Answer : The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step reactions, including sulfonamidation and esterification. For example, ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate was synthesized via coupling reactions using HOBT/EDCI as activating agents in DMF, yielding a crystalline intermediate with confirmed antitumor potential . Similar protocols can be adapted, replacing ethyl esters with propyl esters and optimizing protecting groups for the amino functionality.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C) are critical. For instance, in related pyrimidinediamine derivatives, HRMS confirmed molecular ion peaks within ±2 ppm of theoretical values, while ¹H NMR resolved methyl and aromatic protons (e.g., δ 1.25–1.35 ppm for propyl groups, δ 6.8–8.2 ppm for aromatic protons) . Purity should be assessed via HPLC with buffered mobile phases (e.g., ammonium acetate buffer, pH 6.5) to enhance peak resolution .

Q. What stability tests are essential for ensuring compound integrity under storage conditions?

  • Methodological Answer : Accelerated stability studies in varying pH buffers (e.g., ammonium acetate buffer adjusted to pH 6.5 with acetic acid) and thermal stress tests (40–60°C) are recommended . Monitor degradation via UV-Vis spectroscopy (λ ~260–280 nm for thienopyridine absorption) and confirm by LC-MS to identify breakdown products.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thieno[2,3-b]pyridine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, cell line variability). For example, antitumor activity in thieno[2,3-b]pyridines is sensitive to sulfonamide substitution patterns . Use dose-response matrices (IC₅₀ curves) across multiple cell lines and validate with orthogonal assays (e.g., apoptosis markers vs. proliferation assays). Statistical tools like ANOVA can isolate confounding variables.

Q. What strategies optimize the structure-activity relationship (SAR) for amino-substituted thienopyridines?

  • Methodological Answer : Systematic substitution at the 3-amino and 4,6-dimethyl positions is critical. In pyrimidinediamine analogs, chloro and isopropylsulfonyl groups enhanced target binding affinity by 10-fold . Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate interactions with biological targets (e.g., kinase domains).

Q. How can researchers address low solubility of this compound in aqueous media for in vivo studies?

  • Methodological Answer : Prodrug strategies (e.g., ester-to-acid conversion) or formulation with cyclodextrins improve solubility. For benzoate esters, hydrolysis under physiological pH generates more soluble carboxylic acid derivatives. Preclinical studies should monitor hydrolysis kinetics using LC-MS in simulated biological fluids (e.g., plasma, pH 7.4 PBS) .

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